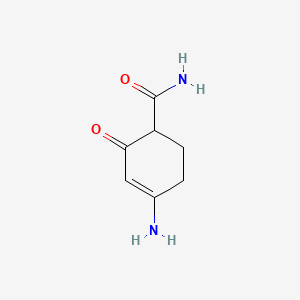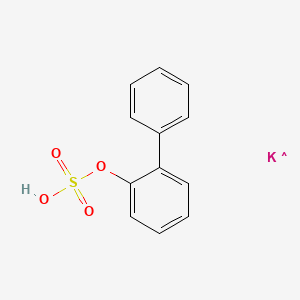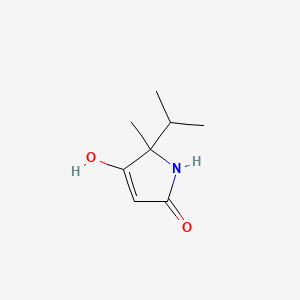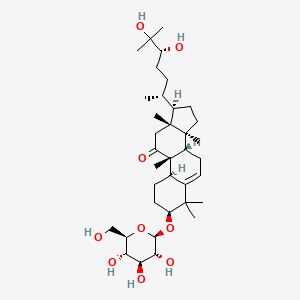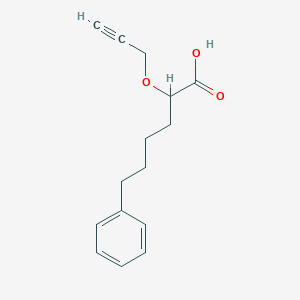
2-(2-Propynyloxy)-benzenehexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PPOH can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:
Formation of the Alkyne Group:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction is facilitated by copper catalysts and involves the cycloaddition of the alkyne group with azide-containing molecules.
Industrial Production Methods
While specific industrial production methods for PPOH are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
PPOH undergoes various chemical reactions, including:
Oxidation: PPOH can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert PPOH into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group in PPOH with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
PPOH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Studied for its role in inhibiting cyclooxygenase enzymes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to cyclooxygenase activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
PPOH exerts its effects by selectively inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. It also acts on cytochrome P450 enzymes, including CYP4A2 and CYP4A3, with inhibitory concentration (IC50) values of 22 micromolar and 6.5 micromolar, respectively . The inhibition of these enzymes affects the metabolism of arachidonic acid and other fatty acids, leading to altered cellular processes and reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indomethacin: Another cyclooxygenase inhibitor with anti-inflammatory properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Uniqueness of PPOH
PPOH is unique due to its selective inhibition of both cyclooxygenase and cytochrome P450 enzymes. This dual action makes it a valuable tool for studying the complex interactions between these enzyme systems and their roles in various biological processes. Additionally, its use in click chemistry reactions adds to its versatility in scientific research .
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
6-phenyl-2-prop-2-ynoxyhexanoic acid |
InChI |
InChI=1S/C15H18O3/c1-2-12-18-14(15(16)17)11-7-6-10-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2,(H,16,17) |
InChI-Schlüssel |
RVZAYUNVFMTQKG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(CCCCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)
![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)

![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
